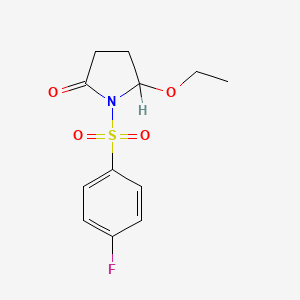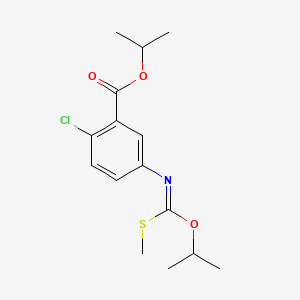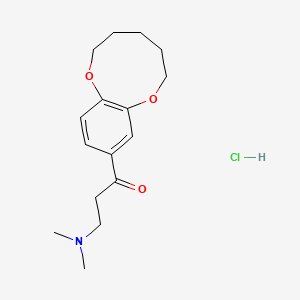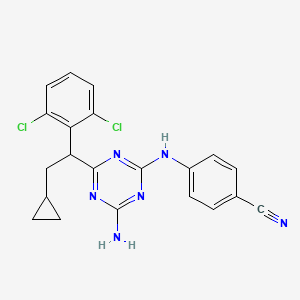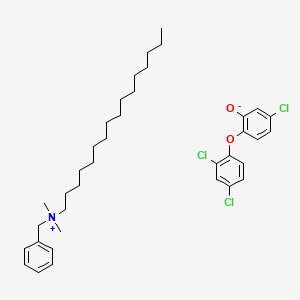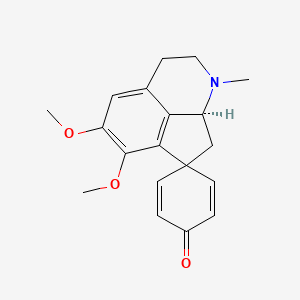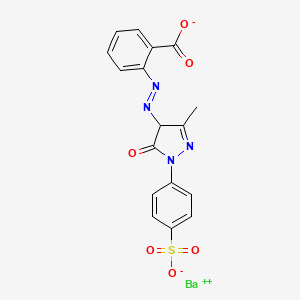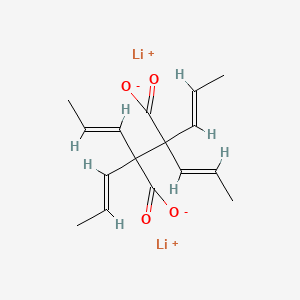
Dilithium tetrapropenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium tetrapropenylsuccinate is an organometallic compound with the chemical formula C16H20Li2O4. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium tetrapropenylsuccinate typically involves the reaction of tetrapropenylsuccinic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dilithium tetrapropenylsuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts and organic by-products.
Reduction: It can be reduced using suitable reducing agents to yield different organometallic derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atoms are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Metal halides like aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate and organic acids, while reduction can produce various organolithium compounds .
Aplicaciones Científicas De Investigación
Dilithium tetrapropenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as an additive in lubricants and coatings
Mecanismo De Acción
The mechanism of action of dilithium tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Dilithium succinate: Similar in structure but lacks the propenyl groups.
Dilithium terephthalate: Another organolithium compound with different functional groups.
Lithium carbide: Contains lithium and carbon but has a different structural framework
Uniqueness
Dilithium tetrapropenylsuccinate is unique due to its specific combination of lithium and propenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
66768-50-1 |
|---|---|
Fórmula molecular |
C16H20Li2O4 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
dilithium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.2Li/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |
Clave InChI |
QDHBGIAURNYVGI-WSDUHDJSSA-L |
SMILES isomérico |
[Li+].[Li+].C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C |
SMILES canónico |
[Li+].[Li+].CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


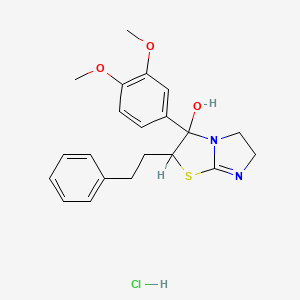
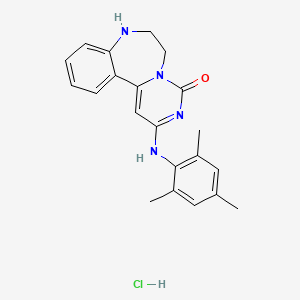
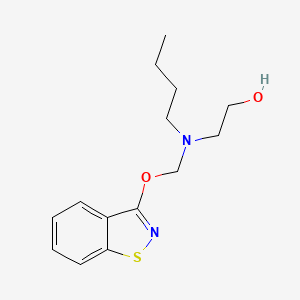
![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
